4-Methyl-2-(4H-1,2,4-triazol-4-yl)phenol
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Overview
Description
4-Methyl-2-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound that contains a triazole ring and a phenol group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 4-methylphenol with 4H-1,2,4-triazole under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-Methyl-2-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound can disrupt the cell membrane of bacteria, leading to cell death . In anticancer applications, it can inhibit the growth of cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-chloro-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
Uniqueness
4-Methyl-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to the presence of both a triazole ring and a phenol group, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methyl-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-2-3-9(13)8(4-7)12-5-10-11-6-12/h2-6,13H,1H3 |
InChI Key |
UQWLFYMLQNPPER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2C=NN=C2 |
Origin of Product |
United States |
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